molecular formula C22H15ClFN3O2 B2467596 N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1115531-93-5

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2467596
CAS RN: 1115531-93-5
M. Wt: 407.83
InChI Key: SCAQWQGLEPIUAH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR inhibitor, as it has been found to inhibit the function of cystic fibrosis transmembrane conductance regulator (CFTR) protein. In

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • A study by Alagarsamy et al. (2015) described the design, synthesis, and evaluation of quinazolinyl acetamides, demonstrating their potential analgesic and anti-inflammatory activities, with one compound showing significant potency compared to diclofenac sodium, a commonly used non-steroidal anti-inflammatory drug (NSAID) (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Applications

  • Research by Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. The study highlighted significant antimicrobial activity and modest anticancer activity against selected cell lines, underscoring the dual-use potential of such compounds (Mehta et al., 2019).

Structural and Fluorescence Studies

  • A study focused on the structural aspects and properties of salt and inclusion compounds of related amides, providing insights into their potential for creating novel materials with specific chemical and physical properties (Karmakar et al., 2007).

Molecular Docking and Biological Potentials

  • Another study explored the synthesis, molecular docking, and biological potentials of new acetamide derivatives, highlighting their antimicrobial (tube dilution technique) and anticancer (MTT assay) activities. This research demonstrates the utility of molecular docking studies in predicting the biological activity of novel compounds (S. Mehta et al., 2019).

Synthesis and Characterization

  • The synthesis, characterization, and evaluation of quinazolinone derivatives as anti-inflammatory and analgesic agents were also explored, showing potential for the development of new therapeutic agents (A. A. Farag et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-17-12-15(10-11-18(17)24)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQWQGLEPIUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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